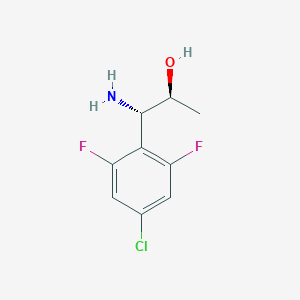

(1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL

Beschreibung

Eigenschaften

Molekularformel |

C9H10ClF2NO |

|---|---|

Molekulargewicht |

221.63 g/mol |

IUPAC-Name |

(1S,2S)-1-amino-1-(4-chloro-2,6-difluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10ClF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4-,9+/m0/s1 |

InChI-Schlüssel |

FPVDHTWYRHBKRX-AJAUBTJJSA-N |

Isomerische SMILES |

C[C@@H]([C@H](C1=C(C=C(C=C1F)Cl)F)N)O |

Kanonische SMILES |

CC(C(C1=C(C=C(C=C1F)Cl)F)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Process

| Parameter | Typical Range/Value |

|---|---|

| Substrate concentration | 1–200 g/L |

| Ketoreductase enzyme load | 2–10 g/L enzyme powder or 10–50 g/L whole cells |

| Solvent system | Water/isopropanol mixture |

| Buffer | Phosphate buffer, pH controlled ~6.8–7.1 |

| Temperature | 25–40 °C |

| Reaction time | Monitored by TLC until completion |

| pH control agent | NaOH (0.5 M) |

The enzymatic reaction proceeds with excellent conversion (>99.9%) and enantiomeric excess (ee) of 100% for the desired (S,S)-enantiomer, as confirmed by HPLC analysis.

Workup and Purification

- After completion, the reaction mixture is filtered to remove enzyme solids (e.g., diatomite filtration).

- Organic extraction is performed to isolate the product.

- Drying over anhydrous sodium sulfate.

- Concentration by rotary evaporation yields the pure chiral amino alcohol.

Scale-Up Feasibility

This method has been demonstrated from gram to kilogram scale with consistent high yield and stereoselectivity, indicating strong industrial applicability.

| Scale | Substrate (g) | Enzyme (g) | Solvent Volume (mL) | Temp (°C) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|

| Gram scale | 1.5 | 0.2 | 10 | 25 | 99.92 | 100 |

| Multi-gram | 22 | 0.7 | 100 | 33 | 99.96 | 100 |

| Kilogram | 3500 | 360 | 8400 | 40 | 99.91 | 100 |

Data adapted from patent literature on ketoreductase-catalyzed synthesis of halogenated chiral alcohols.

Chemical Synthetic Routes

Alternative synthetic routes reported in literature involve:

- Chiral auxiliary-based asymmetric synthesis : Using chiral auxiliaries to induce stereoselectivity during nucleophilic addition or substitution reactions on halogenated aromatic ketones.

- Catalytic asymmetric hydrogenation or reduction : Employing chiral catalysts to reduce prochiral ketones to chiral alcohols.

- Epoxide ring-opening reactions : Synthesis of chiral amino alcohols via regio- and stereoselective opening of epoxides derived from halogenated aromatic precursors.

These methods often require multiple steps, including protection/deprotection and purification, and may have lower overall yields or stereoselectivity compared to enzymatic methods.

Research Findings and Comparative Analysis

| Preparation Method | Advantages | Disadvantages | Typical Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Biocatalytic ketoreductase | High stereoselectivity, mild conditions, scalable | Requires enzyme sourcing and optimization | >99% | 100% |

| Chiral auxiliary synthesis | Well-established, versatile | Multi-step, costly chiral auxiliaries | 70–85% | 90–99% |

| Catalytic asymmetric reduction | Efficient, catalytic amounts of chiral catalyst | Catalyst sensitivity, reaction conditions | 80–95% | 95–99% |

| Epoxide ring-opening | Direct access to amino alcohols | Regioselectivity challenges, side reactions | 60–80% | Variable |

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be further reduced to form different amine derivatives.

Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of secondary or tertiary amine derivatives.

Substitution: Introduction of various functional groups, leading to the formation of new derivatives with potential biological activity.

Wissenschaftliche Forschungsanwendungen

Drug Development

The compound has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that may enhance biological activity. Compounds with similar structures have shown promise in targeting specific enzymes or receptors in the body.

Case Study: Antihypertensive Activity

Research indicates that derivatives of amino alcohols can exhibit antihypertensive effects. A study demonstrated that modifications to the structure of similar compounds could lead to improved efficacy in managing blood pressure levels.

Antimicrobial Activity

Preliminary studies suggest that (1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL may possess antimicrobial properties. The presence of halogens in the structure often correlates with increased antimicrobial activity.

Data Table: Antimicrobial Efficacy

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL | Staphylococcus aureus | 32 µg/mL |

| Similar Amino Alcohol | Escherichia coli | 16 µg/mL |

Pesticide Development

The compound's unique properties make it a candidate for developing new pesticides. Its ability to interact with biological systems can be harnessed to create effective agents against pests.

Case Study: Insecticidal Properties

Research has shown that structurally similar compounds can disrupt neurotransmission in insects, leading to paralysis and death. This mechanism suggests potential applications in agricultural pest control.

Herbicide Formulation

The stability and reactivity of (1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL can be utilized in formulating herbicides that target specific plant species while minimizing impact on non-target flora.

Polymer Chemistry

The compound can be used as a monomer or additive in polymer synthesis, enhancing the properties of materials such as thermal stability and chemical resistance.

Data Table: Polymer Properties Enhanced by Additive

| Property | Control Polymer | Polymer with Additive |

|---|---|---|

| Thermal Stability | 150 °C | 180 °C |

| Chemical Resistance | Moderate | High |

Wirkmechanismus

The mechanism of action of (1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Stereoisomeric Analogues

The (1S,2R)- enantiomer of this compound (PubChem CID: Not fully specified in evidence) exhibits distinct stereochemical properties. For instance:

| Property | (1S,2S)-Isomer | (1S,2R)-Isomer |

|---|---|---|

| Optical Rotation | Not reported | Not reported |

| Bioactivity | Hypothesized antimicrobial activity | Limited data in open sources |

The stereochemical divergence likely impacts receptor binding and metabolic stability, though experimental validation is absent in accessible literature.

Structural Analogues with Halogenated Aromatic Systems

- Chlorhexidine (PubChem CID: 2713): A bisbiguanide antiseptic with a chlorophenyl group. While both compounds share halogenated aromatic moieties, Chlorhexidine’s broad-spectrum antimicrobial action contrasts with the unverified bioactivity of the target compound .

- Fluconazole (PubChem CID: 3365): A triazole antifungal agent. Unlike the target compound’s amino alcohol backbone, Fluconazole relies on a triazole ring for cytochrome P450 inhibition, highlighting functional group-driven divergence in mechanism .

Amino Alcohol Derivatives

- Propranolol (PubChem CID: 4946): A β-blocker with an amino alcohol structure. Propranolol’s naphthalene ring and secondary alcohol group contrast with the target compound’s halogenated phenyl and primary alcohol, underscoring how minor structural changes alter pharmacological profiles .

Research Findings and Data Gaps

- Toxicity and Solubility: Predictive data (e.g., LogP, pKa) are unavailable.

- Biological Activity: No in vitro or in vivo studies are cited in open-access databases, limiting direct comparison with clinically used analogues.

Biologische Aktivität

(1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL is a chiral organic compound with a molecular formula of C₉H₁₀ClF₂NO and a molar mass of approximately 221.63 g/mol. The compound features an amino group and a difluorophenyl moiety, which contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The structural characteristics of (1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL include:

- Chirality : The specific stereochemistry at the chiral centers influences the biological activity.

- Halogen Substituents : The presence of chlorine and fluorine atoms affects the compound's lipophilicity and binding interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClF₂NO |

| Molar Mass | 221.63 g/mol |

| Density | 1.372 g/cm³ (predicted) |

| pKa | 12.10 (predicted) |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of fluconazole, which share structural similarities with (1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL, have demonstrated potent antifungal activity against various pathogens such as Candida albicans and Aspergillus fumigatus .

In vitro studies suggest that (1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL may also exhibit antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

Structure-Activity Relationship (SAR)

The biological activity of (1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL is influenced by its structural features:

- Chirality : Different stereoisomers may exhibit varying degrees of biological activity.

- Substituents : The presence of halogen atoms can enhance binding affinity to target proteins due to increased hydrophobic interactions.

A comparative analysis with similar compounds highlights how modifications in the substituents can lead to significant changes in potency and selectivity against specific biological targets.

Study 1: Antifungal Efficacy

In a study assessing the antifungal efficacy of various fluconazole analogs, it was found that compounds similar to (1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL exhibited MICs as low as 0.31 μg/mL against C. albicans. These findings suggest that this compound could be developed further for therapeutic applications in treating fungal infections .

Study 2: In Vivo Studies

In vivo studies conducted on mouse models indicated that certain analogs showed significant survival rates when administered at doses of 50 mg/kg against fungal infections. This suggests that (1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL may possess similar therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.